Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiate the Benzoyl Analog from the Parent Hydrazide and Thienylcarbonyl Analog
The target compound exhibits a computed XLogP3 of 3.5, placing it within the optimal lipophilicity range for oral bioavailability (Rule of Five: XLogP ≤ 5). Its TPSA of 132 Ų is also within the acceptable range (<140 Ų) for passive membrane permeation. In contrast, the parent hydrazide 5-nitro-1-benzothiophene-2-carbohydrazide (CAS 591761-80-7, MW 237.24) lacks the benzoyl group, reducing both molecular weight and lipophilicity, which may favor aqueous solubility but compromise membrane partitioning [1]. The thienylcarbonyl analog 5-nitro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide (CAS 477847-41-9, MW 347.4) incorporates an additional sulfur atom, altering heteroatom distribution and predicted hydrogen-bond acceptor geometry, though published computed values for this analog are not available for direct comparison . These computed descriptors support the benzoyl analog as having a balanced physicochemical profile for cell-based assay development [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, HBD/HBA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5; TPSA = 132 Ų; HBD = 2; HBA = 5; MW = 341.3 |
| Comparator Or Baseline | Parent hydrazide (CAS 591761-80-7): MW = 237.24 (XLogP3 estimated lower due to absence of benzoyl). Thienylcarbonyl analog (CAS 477847-41-9): MW = 347.4. |
| Quantified Difference | ΔMW = +104 Da vs. parent hydrazide; ΔMW = −6.1 Da vs. thienylcarbonyl analog. XLogP3 difference vs. parent hydrazide not directly computed but directionally higher. |
| Conditions | Computed by PubChem 2.1 (XLogP3 3.0) and Cactvs 3.4.8.18; no experimental logP/logD data available. |
Why This Matters
The balanced XLogP3 of 3.5 positions this compound favorably for cell permeability in phenotypic screening campaigns, whereas the more polar parent hydrazide may require formulation adjustments for comparable intracellular exposure.
- [1] PubChem Compound Summary for CID 3472322, Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3472322 (accessed 2026-04-29). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46(1-3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
